1-(3-(Dipropylamino)propyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Descripción

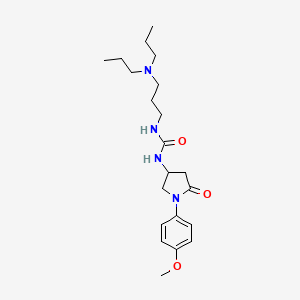

1-(3-(Dipropylamino)propyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea (CAS: 877640-66-9, referred to hereafter as the target compound) is a urea derivative with a molecular formula of C21H34N4O3 and a molecular weight of 390.5197 g/mol . Its structure features:

- A dipropylamino group attached to a propyl chain.

- A 4-methoxyphenyl-substituted pyrrolidinone moiety linked via a urea bridge.

Propiedades

IUPAC Name |

1-[3-(dipropylamino)propyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34N4O3/c1-4-12-24(13-5-2)14-6-11-22-21(27)23-17-15-20(26)25(16-17)18-7-9-19(28-3)10-8-18/h7-10,17H,4-6,11-16H2,1-3H3,(H2,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRNECUXSSJWJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCCNC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Dipropylamino)propyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea typically involves multiple steps:

Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl intermediate. This can be achieved through a cyclization reaction of a suitable precursor, such as 4-methoxyphenylacetic acid, with an amine under acidic conditions.

Attachment of the Dipropylamino Group: The next step involves the introduction of the dipropylamino group. This can be done through a nucleophilic substitution reaction where the pyrrolidinone intermediate reacts with 3-chloropropylamine in the presence of a base.

Formation of the Urea Linkage: The final step is the formation of the urea linkage. This can be achieved by reacting the dipropylamino intermediate with an isocyanate or carbamoyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

1-(3-(Dipropylamino)propyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea can undergo various chemical reactions, including:

Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohols.

Substitution: The dipropylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Halogenated compounds and bases like sodium hydride or potassium carbonate are typically employed.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced amines.

Substitution: Various substituted urea derivatives.

Aplicaciones Científicas De Investigación

The compound has been studied for various biological activities, particularly in the fields of oncology and neurology.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against multiple cancer cell lines. For instance:

- Mechanism : It is believed to induce apoptosis through the activation of caspase pathways, leading to programmed cell death.

- Case Study : In vitro studies demonstrated that the compound displayed an IC50 value of approximately 25 μM against the MDA-MB-231 breast cancer cell line, indicating potent antiproliferative activity .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases:

- Mechanism : It may inhibit neuroinflammation and oxidative stress, which are critical in the pathogenesis of diseases like Alzheimer's and Parkinson's.

- Case Study : In animal models of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function .

Therapeutic Applications

The therapeutic potential of 1-(3-(Dipropylamino)propyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea extends to various medical fields:

Cancer Treatment

Given its anticancer properties, this compound could be developed into a novel treatment for various cancers. Its ability to target multiple pathways involved in tumor growth makes it a versatile candidate for combination therapies.

Neurological Disorders

The neuroprotective effects suggest applications in treating conditions characterized by neuroinflammation and oxidative damage, such as:

- Alzheimer's Disease

- Parkinson's Disease

- Multiple Sclerosis

Data Summary Table

| Biological Activity | Cell Line/Model | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Anticancer Activity | MDA-MB-231 (Breast Cancer) | 25 | Induction of apoptosis |

| Neuroprotective Effects | Murine Neurodegeneration Model | N/A | Inhibition of oxidative stress |

Mecanismo De Acción

The mechanism of action of 1-(3-(Dipropylamino)propyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The dipropylamino group may facilitate binding to these targets, while the methoxyphenyl and pyrrolidinone moieties contribute to the compound’s overall activity. The exact pathways and targets can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Dipropylamino vs. Ethyl/Diisopropyl Groups

- The dipropylamino group in the target compound likely enhances lipophilicity compared to BE32010’s ethyl group or Product 14’s diisopropyl substituent. This may improve membrane permeability but reduce aqueous solubility .

Pyrrolidinone vs. Pyrazole/Imidazolone Cores

Substituent Effects on Bioactivity

- 4-Methoxyphenyl groups (shared by the target compound and BE32010) are common in kinase inhibitors due to their electron-donating properties, which may stabilize π-π interactions with enzyme active sites .

- Catramilast’s cyclopropylmethoxy group demonstrates how small alkyloxy substituents can balance bioavailability and metabolic stability in dermatological agents .

Actividad Biológica

1-(3-(Dipropylamino)propyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure

The compound can be described by the following structural formula:

This structure features a dipropylamino group and a pyrrolidine moiety, which are known to influence biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. The dipropylamino group enhances lipophilicity, potentially improving cell membrane permeability.

Key Mechanisms:

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptor sites, influencing neurotransmission.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, impacting cellular functions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antidepressant Effects : Preliminary studies suggest potential antidepressant properties through modulation of serotonin and norepinephrine levels.

- Antineoplastic Activity : The compound has shown promise in inhibiting tumor cell proliferation in vitro, particularly against certain cancer cell lines.

- Antimicrobial Properties : Some studies have indicated that it possesses antibacterial activity against specific pathogens.

Data Tables

Case Studies

-

Antidepressant Activity :

A study conducted on animal models demonstrated that the administration of this compound resulted in significant improvements in depressive-like behaviors. The mechanism was linked to enhanced serotonergic transmission. -

Antineoplastic Effects :

In vitro assays using human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that the compound reduced cell viability significantly at concentrations ranging from 10 µM to 50 µM, suggesting its potential as a chemotherapeutic agent. -

Antimicrobial Testing :

The compound was evaluated against Staphylococcus aureus and Escherichia coli, showing moderate antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Research Findings

Recent studies have focused on the synthesis and characterization of related compounds, revealing insights into structure-activity relationships (SAR). The incorporation of various functional groups has been shown to enhance biological efficacy while reducing toxicity.

Notable Research Highlights:

- SAR Analysis : Modifications to the pyrrolidine structure significantly affect receptor binding affinity and selectivity.

- In Vivo Studies : Animal trials are underway to assess the pharmacokinetics and therapeutic efficacy in relevant disease models.

Q & A

Basic: What are the key synthetic strategies for preparing this urea derivative, and how can intermediates be characterized?

Answer:

The synthesis involves multi-step organic reactions:

Pyrrolidinone ring formation : Starting with 4-methoxyphenyl precursors, cyclization via nucleophilic addition or condensation reactions forms the 5-oxopyrrolidin-3-yl scaffold .

Urea linkage : Reacting the pyrrolidinone intermediate with isocyanate derivatives (e.g., 3-(dipropylamino)propyl isocyanate) under anhydrous conditions forms the urea bond. Catalysts like triethylamine or DMAP improve yields .

Purification : Column chromatography or recrystallization isolates the final product, monitored by TLC and confirmed via NMR (¹H/¹³C) and HRMS for structural integrity .

Advanced: How can researchers optimize reaction conditions to mitigate side reactions during urea bond formation?

Answer:

- Solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and reduce hydrolysis .

- Temperature control : Maintain 0–5°C during isocyanate addition to prevent dimerization or carbamate byproducts .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity. DOE (Design of Experiments) methods, such as factorial design, can systematically vary parameters (e.g., molar ratios, reaction time) .

- In-line monitoring : Employ FTIR or Raman spectroscopy to track urea bond formation in real time .

Basic: Which spectroscopic techniques are critical for confirming the compound’s structure and purity?

Answer:

- ¹H/¹³C NMR : Identifies proton environments (e.g., dipropylamino CH₂ groups at δ 1.2–1.5 ppm, methoxyphenyl singlet at δ 3.8 ppm) and carbonyl signals (urea C=O at ~160 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ ion) and isotopic patterns .

- HPLC-PDA : Assesses purity (>95%) using reverse-phase columns (C18) and UV detection at λ 254 nm .

Advanced: How can researchers resolve contradictory data in biological activity assays (e.g., enzyme inhibition vs. cytotoxicity)?

Answer:

- Dose-response profiling : Perform IC₅₀ determinations across multiple concentrations to distinguish target-specific effects from nonspecific toxicity .

- Counter-screening : Test against related enzymes (e.g., PARP2 if targeting PARP1) to assess selectivity .

- Metabolic stability assays : Use liver microsomes to evaluate if metabolite interference skews results .

- Data normalization : Apply statistical models (e.g., ANOVA with post-hoc tests) to account for batch variability .

Advanced: What computational methods support the rational design of derivatives with enhanced binding affinity?

Answer:

- Molecular docking : Simulate interactions with target proteins (e.g., PARP1) using software like AutoDock Vina. Focus on hydrogen bonds between urea carbonyl and catalytic residues (e.g., Ser904 in PARP1) .

- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with bioactivity using descriptors like logP and polar surface area .

- MD simulations : Analyze binding stability over 100 ns trajectories to identify rigid vs. flexible regions in the ligand-protein complex .

Basic: What are the common degradation pathways of this compound under physiological conditions?

Answer:

- Hydrolysis : The urea bond is susceptible to cleavage in acidic/basic environments, yielding amines and CO₂. Stability studies in PBS (pH 7.4) at 37°C quantify degradation rates .

- Oxidative metabolism : Cytochrome P450 enzymes may oxidize dipropylamino groups, forming N-oxide derivatives. LC-MS/MS identifies major metabolites .

Advanced: How can researchers validate target engagement in cellular models?

Answer:

- Cellular thermal shift assay (CETSA) : Monitor protein-ligand complex stability after heating lysates. A shift in PARP1 melting temperature confirms binding .

- Click chemistry probes : Introduce alkyne tags to the compound for pull-down assays coupled with SILAC-based proteomics .

- Knockout validation : Use CRISPR-Cas9 to delete the target gene and assess loss of compound activity .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature : Store at –20°C in airtight, amber vials to prevent photodegradation .

- Solvent : Lyophilize and reconstitute in anhydrous DMSO (<0.1% H₂O) to minimize hydrolysis .

Advanced: How to address low solubility in aqueous buffers during in vitro assays?

Answer:

- Co-solvent systems : Use DMSO (≤0.1%) or cyclodextrin-based formulations to enhance solubility without disrupting cell membranes .

- Pro-drug design : Introduce ionizable groups (e.g., phosphate esters) hydrolyzed intracellularly .

- Nanoparticle encapsulation : Employ PLGA or liposomal carriers for sustained release .

Advanced: What strategies reconcile discrepancies between in vitro potency and in vivo efficacy?

Answer:

- PK/PD modeling : Correlate plasma exposure (Cmax, AUC) with target modulation in tissues .

- Tissue distribution studies : Use radiolabeled compound (e.g., ¹⁴C) to quantify accumulation in target organs .

- Biomarker validation : Measure downstream effects (e.g., PARylation levels for PARP inhibitors) in tumor xenografts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.